tert-Butyl (3-(cyanomethyl)oxetan-3-yl)carbamate
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Overview
Description
tert-Butyl (3-(cyanomethyl)oxetan-3-yl)carbamate is a chemical compound with the molecular formula C10H16N2O3 and a molecular weight of 212.25 g/mol It is characterized by the presence of an oxetane ring, a cyanomethyl group, and a tert-butyl carbamate moiety
Preparation Methods
The synthesis of tert-Butyl (3-(cyanomethyl)oxetan-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxetane derivative. One common synthetic route includes the use of tert-butyl (3-(aminomethyl)oxetan-3-yl)carbamate as a starting material . The reaction conditions often involve the use of organic solvents such as ethanol or dimethylformamide (DMF) and may require the presence of a catalyst to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
tert-Butyl (3-(cyanomethyl)oxetan-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the cyanomethyl group to other functional groups such as amines.
Substitution: The compound can undergo substitution reactions where the cyanomethyl group is replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl (3-(cyanomethyl)oxetan-3-yl)carbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl (3-(cyanomethyl)oxetan-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The oxetane ring and cyanomethyl group play crucial roles in its reactivity and interactions with other molecules. The compound can form covalent bonds with target biomolecules, leading to changes in their structure and function . These interactions are mediated by the unique structural features of the compound, which allow it to engage in specific chemical reactions and binding events .
Comparison with Similar Compounds
tert-Butyl (3-(cyanomethyl)oxetan-3-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (3-(aminomethyl)oxetan-3-yl)carbamate: This compound has an aminomethyl group instead of a cyanomethyl group, leading to different reactivity and applications.
tert-Butyl (3-(hydroxymethyl)oxetan-3-yl)carbamate:
tert-Butyl (3-(aminobicyclo[1.1.1]pentan-1-yl)carbamate: This compound features a bicyclic structure, which imparts unique characteristics compared to the oxetane ring in this compound.
Properties
Molecular Formula |
C10H16N2O3 |
---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
tert-butyl N-[3-(cyanomethyl)oxetan-3-yl]carbamate |
InChI |
InChI=1S/C10H16N2O3/c1-9(2,3)15-8(13)12-10(4-5-11)6-14-7-10/h4,6-7H2,1-3H3,(H,12,13) |
InChI Key |
PMUJVSVHSHKCJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(COC1)CC#N |
Origin of Product |
United States |
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